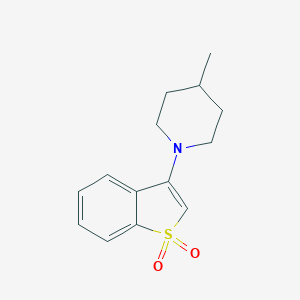![molecular formula C17H22N2O4 B249449 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid](/img/structure/B249449.png)
3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid, also known as DOPA, is a synthetic amino acid derivative. DOPA has been widely used in scientific research due to its unique biochemical and physiological effects.
Wirkmechanismus
3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid works by inhibiting the activity of tyrosinase, an enzyme involved in the biosynthesis of melanin. Melanin is responsible for the pigmentation of skin, hair, and eyes. By inhibiting the activity of tyrosinase, this compound reduces the production of melanin, leading to a lightening of the skin. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of tyrosinase and induce apoptosis in cancer cells, this compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. This compound has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and is readily available from commercial sources. In addition, this compound is stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, this compound does have some limitations. It is highly toxic, and must be handled with care. In addition, this compound has a short half-life in vivo, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid. One area of interest is the development of new skin whitening agents based on this compound. Another area of interest is the development of new drugs for the treatment of cancer based on this compound. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound, and to explore its potential applications in other areas of medicine and biotechnology.
Synthesemethoden
3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 2-oxo-1-pyrrolidinecarboxylic acid with N,N-dimethylformamide dimethyl acetal to form a pyrrolidinone intermediate. The pyrrolidinone intermediate is then reacted with 4-chloro-2-nitroaniline to form the key intermediate, which is then reduced to this compound using a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid has been extensively used in scientific research due to its ability to selectively inhibit the activity of tyrosinase, an enzyme involved in the biosynthesis of melanin. This compound has been used in the development of skin whitening agents, as well as in the treatment of hyperpigmentation disorders such as melasma. In addition, this compound has been used in the development of new drugs for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
Molekularformel |
C17H22N2O4 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
3,3-dimethyl-5-oxo-5-[4-(2-oxopyrrolidin-1-yl)anilino]pentanoic acid |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,11-16(22)23)10-14(20)18-12-5-7-13(8-6-12)19-9-3-4-15(19)21/h5-8H,3-4,9-11H2,1-2H3,(H,18,20)(H,22,23) |
InChI-Schlüssel |
HDPKBAFUWIONOQ-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)NC1=CC=C(C=C1)N2CCCC2=O)CC(=O)O |
Kanonische SMILES |
CC(C)(CC(=O)NC1=CC=C(C=C1)N2CCCC2=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B249366.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B249367.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B249370.png)

![2-[(4-methylphenyl)sulfonyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B249374.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B249381.png)

![N-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B249383.png)
![N-(4-acetylphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B249384.png)

![4-[(1H-1,2,3-triazol-4-ylsulfanyl)acetyl]morpholine](/img/structure/B249386.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)

